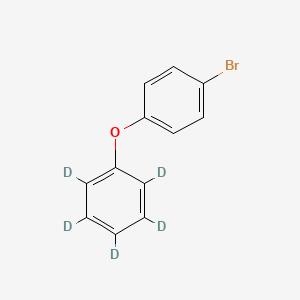

4-Bromophenyl phenyl ether (phenyl-D5)

Descripción general

Descripción

4-Bromophenyl phenyl ether (phenyl-D5) is an organic compound that has been studied for its numerous scientific applications, including its synthesis and mechanism of action, as well as its biochemical and physiological effects. It is also used in laboratory experiments, where it exhibits a variety of advantages and limitations.

Aplicaciones Científicas De Investigación

Polymer Electrolyte Membranes for Fuel Cells

A notable application of 4-Bromophenyl phenyl ether derivatives is in the development of polymer electrolyte membranes (PEMs) for fuel cells. Fluorinated poly(aryl ether) with a 4-bromophenyl pendant group has been synthesized, showcasing excellent thermal, oxidative, and dimensional stability. These membranes exhibit low methanol permeability and reasonable proton conductivity, positioning them as potential candidates for fuel cell applications. This advancement underscores the critical role of 4-Bromophenyl phenyl ether derivatives in enhancing the performance and durability of PEMs in fuel cell technology (Liu et al., 2006).

Organic Electronics

In the realm of organic electronics, particularly organic thin-film transistors (OTFTs), derivatives of 4-Bromophenyl phenyl ether have been utilized to synthesize novel dielectric materials. Allyl phenyl thiophene ether, synthesized by coupling 2-bromothiophene with 4-bromo allyl phenyl ether, was used to create self-assembled monolayers on hydrogenated silicon surfaces. These monolayers, characterized by various spectroscopic and microscopic techniques, are anticipated to serve as potential dielectric materials in organic electronics, offering insights into the material design for OTFTs (Sathyapalan et al., 2008).

Synthesis and Catalysis

The synthesis and catalytic applications of 4-Bromophenyl phenyl ether derivatives also highlight their importance. For instance, the synthesis of 4-Bromophenyl allyl ether through the reaction of 4-Bromo-phenol with allyl chloride in the presence of inorganic catalysts demonstrates the compound's utility in organic synthesis. The effectiveness of the inorganic catalyst and the feasibility of the process have been proven, signifying the role of 4-Bromophenyl phenyl ether derivatives in facilitating complex organic reactions (Liu Run-shan, 2009).

Environmental Applications

4-Bromophenyl phenyl ether has been identified in environmental studies, particularly in the context of brominated flame retardants (BFRs). The compound's presence in various ecosystems and its potential for bioaccumulation have spurred research into its environmental impact and degradation mechanisms. For example, studies on the hydrogenolysis of aromatic ethers under lignin-first conditions provide insights into the catalytic processes that could potentially mitigate the environmental impact of BFRs, including 4-Bromophenyl phenyl ether derivatives (Paone et al., 2020).

Mecanismo De Acción

Target of Action

This compound is a stable isotope with a molecular weight of 254.13 , and it’s often used in environmental analysis and as a synthetic intermediate

Pharmacokinetics

Its density is 1.451 g/mL at 25 °C , which may influence its distribution and bioavailability in the body. Further pharmacokinetic studies are required to understand these properties better.

Propiedades

IUPAC Name |

1-(4-bromophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYPUMQALQRCN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584368 | |

| Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-83-8 | |

| Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BROMOPHENYL) PHENYL-D5 ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)